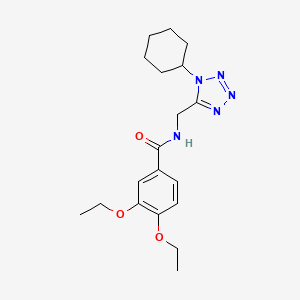

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3/c1-3-26-16-11-10-14(12-17(16)27-4-2)19(25)20-13-18-21-22-23-24(18)15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZUPDPCLHLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Medicine: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide may have therapeutic properties, and research is ongoing to explore its use in treating various medical conditions.

Industry: The compound's stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : The target compound likely follows a similar multi-component synthesis pathway as 5a–5j, substituting 3,4-diethoxybenzamide for aniline derivatives. Gold-catalyzed reactions (e.g., Au(PPh₃)OTf) are critical for tetrazole formation .

- Substituent Effects : Electron-donating groups (e.g., ethoxy in the target compound) may increase solubility compared to halogenated analogs (5e, 5c). Conversely, halogenated derivatives exhibit higher melting points due to stronger intermolecular forces .

Spectroscopic and Physical Properties

- IR Spectroscopy : The target compound’s IR spectrum would likely show characteristic peaks for -NH stretching (~3418 cm⁻¹, as in 5a), C-O stretching from ethoxy groups (~1260 cm⁻¹), and tetrazole ring vibrations (~1579 cm⁻¹) .

- NMR Analysis : The ¹H NMR spectrum would display signals for cyclohexyl protons (δ 1.2–2.1 ppm), ethoxy groups (δ 3.4–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR would confirm the tetrazole (δ ~150 ppm) and carbonyl (δ ~165 ppm) carbons .

- Melting Point : The absence of polar substituents (e.g., Cl, F) suggests the target compound may have a lower melting point than 5e (189°C) or 5d (199°C) .

Pharmacological Implications

While direct data are unavailable, analogs like cilostazol () demonstrate that tetrazole-containing compounds can exhibit vasodilatory and antiplatelet activity.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of tetrazole derivatives, which have been shown to exhibit various pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 318.37 g/mol. Its structural components include a cyclohexyl group, a tetrazole moiety, and an ethoxy-substituted benzamide.

Synthesis

The compound can be synthesized through a one-pot multicomponent reaction involving cyclohexyl isocyanide and various benzaldehydes. This method allows for the efficient formation of the tetrazole ring and subsequent functionalization at the benzamide position. The synthesis process typically yields high purity and good overall yields, making it suitable for further biological evaluation .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant growth inhibition against various bacterial strains. For instance, compounds containing the cyclohexyl group were found to be more active compared to those with tert-butyl substitutions .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Notably, it showed promising results as an inhibitor of certain kinases and phosphodiesterases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Cyclohexyl Group : Enhances lipophilicity and may improve membrane permeability.

- Tetrazole Moiety : Contributes to bioactivity through hydrogen bonding and π–π stacking interactions with target biomolecules.

- Ethoxy Substituents : Affect the electronic properties and steric hindrance, influencing binding affinity to biological targets.

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of various tetrazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer activity compared to standard chemotherapeutics .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-diethoxybenzamide, and how are key functional groups introduced?

The synthesis involves multi-step processes:

- Tetrazole ring formation : A [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) generates the tetrazole core .

- Benzamide coupling : The 3,4-diethoxybenzamide moiety is introduced via amide bond formation, often using coupling agents like EDCI or HOBt in polar aprotic solvents (DMF, DMSO) .

- Cyclohexyl group installation : Alkylation or nucleophilic substitution reactions with cyclohexyl halides are employed, requiring precise temperature control (60–80°C) and anhydrous conditions . Purification is achieved via column chromatography or recrystallization to ensure >95% purity.

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclohexyl-tetrazole connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, often refined using SHELXL .

Q. What in vitro assays are used to screen this compound for biological activity?

- Antiproliferative assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for targets like PDE3 (phosphodiesterase 3), comparing inhibition to reference drugs like cilostazol .

- Anti-inflammatory profiling : ELISA measures cytokine suppression (TNF-α, IL-6) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinned data, disorder) be resolved for this compound?

- SHELX suite : SHELXL handles twinning via TWIN/BASF commands, while SHELXD aids in phase determination for low-resolution data .

- Disorder modeling : Partial occupancy refinement and geometric restraints ensure plausible conformations for flexible cyclohexyl groups .

- Validation tools : RIGU and ADDSYM in SHELXPRO check for symmetry errors .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., F, Cl) on the benzamide ring improves solubility without compromising binding .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., ethoxy groups), guiding prodrug design .

- Permeability enhancement : Co-crystallization with cyclodextrins or PEGylation increases bioavailability .

Q. How can molecular docking and dynamics studies elucidate the compound’s mechanism of action?

- Target selection : High-resolution PDE3A or kinase structures (PDB) are used for docking.

- Flexible docking : AutoDock Vina or Schrödinger accounts for side-chain mobility in the active site .

- MD simulations : GROMACS or AMBER validates binding stability (50–100 ns runs) and identifies critical interactions (e.g., tetrazole H-bonding with Arg101) .

Q. How should researchers address discrepancies in reported biological activity across studies?

- Assay standardization : Validate cell lines via STR profiling and use uniform DMSO concentrations (<0.1%) .

- Purity verification : HPLC-UV/ELSD ensures >98% purity, while LC-MS detects degradants .

- SAR analysis : Compare analogs (e.g., cilostazol derivatives) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.